REACTION_SMILES
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[CH:31]([OH:32])([CH3:33])[CH3:34].[ClH:20].[H:23][H:24].[NH2:21][OH:22].[cH:25]1[cH:26][cH:27][n:28][cH:29][cH:30]1.[n:1]1[cH:2][c:3]([C:7](=[O:8])[CH2:9][c:10]2[cH:11][c:12]([O:18][CH3:19])[c:13]([O:16][CH3:17])[cH:14][cH:15]2)[cH:4][cH:5][cH:6]1>>[n:1]1[cH:2][c:3]([CH:7]([CH2:9][c:10]2[cH:11][c:12]([O:18][CH3:19])[c:13]([O:16][CH3:17])[cH:14][cH:15]2)[NH2:21])[cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CC(=O)c2cccnc2)cc1OC
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Name
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Type
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product
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Smiles
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COc1ccc(CC(N)c2cccnc2)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |